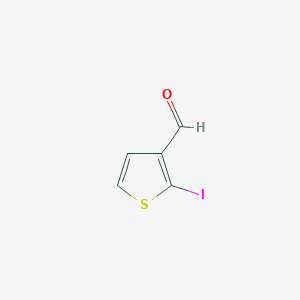
2-Iodothiophene-3-carbaldehyde
Vue d'ensemble
Description
2-Iodothiophene-3-carbaldehyde is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are heterocyclic compounds that contain a sulfur atom in a five-membered ring. The iodo and carbaldehyde functional groups on the thiophene ring make this compound a versatile intermediate for various chemical reactions and synthesis processes.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through several methods. One approach involves a novel unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, leading to the formation of 3,5-disubstituted-4-aminothiophene-2-carbaldehydes in a highly efficient and eco-friendly manner . Another method includes the Suzuki-Miyaura cross-coupling reaction, which has been used to synthesize various novel 4-arylthiophene-2-carbaldehyde compounds with moderate to excellent yields . Additionally, the iodination of 4-chloromethylthiophene-2-carbaldehyde followed by palladium-catalyzed intramolecular cyclization has been employed to produce 4H-thieno[3,2-c]chromene derivatives .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an iodo substituent at the second position and a formyl group at the third position on the thiophene ring. This structure is amenable to further functionalization and can serve as a building block for the synthesis of more complex molecules.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its reactive functional groups. For instance, the iodo group can be utilized in further halogenation reactions or in coupling reactions such as the Suzuki-Miyaura reaction to introduce aryl groups . The carbaldehyde group can be involved in nucleophilic addition reactions or can be converted into other functional groups, expanding the chemical versatility of the compound.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, in general, thiophene derivatives exhibit properties that are influenced by the nature of their substituents. The presence of the iodo group likely increases the molecular weight and alters the compound's reactivity, while the carbaldehyde group contributes to the compound's polarity and potential for hydrogen bonding. The synthesis methods described in the papers suggest that these compounds can be obtained in good yields and have significant potential for use in various chemical transformations .
Applications De Recherche Scientifique
Synthesis of Novel Compounds
2-Iodothiophene-3-carbaldehyde is used in the synthesis of diverse compounds. For instance, the iodination of 4-chloromethylthiophene-2-carbaldehyde yields 4-chloromethyl-5-iodothiophene-2-carbaldehyde. This compound is a precursor to 4H-thieno[3,2-c]chromene-2-carbaldehydes, created through palladium-catalyzed intramolecular cyclization (Fisyuk et al., 2012). Similarly, 5-bromo- and 5-iodo-thiophene-2-carbaldehyde are used in photochemical reactions to produce 5-phenyl derivatives, contributing to the advancement in photochemistry (Antonioletti et al., 1986).
Photoinduced Reactions and Chemical Stability
The photoinduced reaction of 2-iodothiophene in different solvents has been studied, providing insights into the chemical stability and reactivity of iodothiophene compounds under various conditions. This research aids in understanding the photolysis process and the formation of thiophene and iodine as photoproducts (Herrera et al., 2011).
Iodination Processes
This compound is involved in iodination studies. The iodination of thiophene derivatives with potassium dichloroiodate monohydrate, for instance, demonstrates the reactivity and yield variations among different thiophene substrates (Sereda et al., 2020).
Organocatalytic Domino Reactions
In organocatalysis, 2-iodothiophene derivatives are used to form highly functionalized tetrahydrothiophenes. This process is significant in biochemistry and pharmaceutical science due to the potential applications of these functionalized compounds (Brandau et al., 2006).
Preparation of 3,5-Disubstituted Derivatives
A novel method for synthesizing 3,5-disubstituted-4-aminothiophene-2-carbaldehyde demonstrates the efficiency and eco-friendly nature of this approach. Such methodologies are crucial for advancing green chemistry practices (Chen et al., 2014).
Synthesis of Arylthiophene Derivatives and Biological Evaluation
The creation of various 4-arylthiophene-2-carbaldehyde compounds and their subsequent evaluation for biological activities, such as antibacterial and antiurease properties, highlights the potential pharmaceutical applications of these derivatives (Ali et al., 2013).
Safety and Hazards
Orientations Futures
Thiophene-based analogs, including 2-Iodothiophene-3-carbaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry.
Mécanisme D'action
Target of Action
Thiophene derivatives, to which this compound belongs, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to impact a range of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Iodothiophene-3-carbaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Other environmental factors such as pH and presence of other substances could also potentially influence its action and efficacy.
Propriétés
IUPAC Name |
2-iodothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBBCHBIMBAUEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356038 | |
| Record name | 2-iodothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18812-40-3 | |
| Record name | 2-iodothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







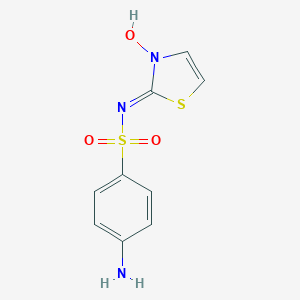
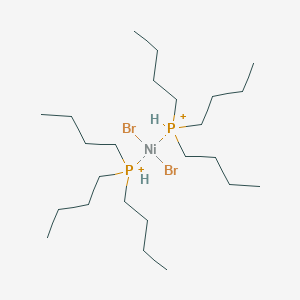



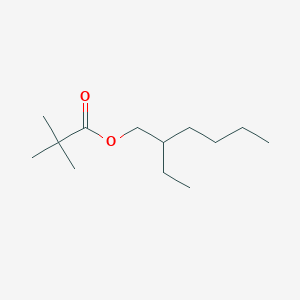
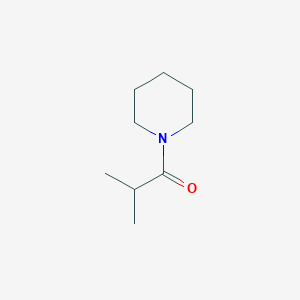
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)

![4-(1H-Benzo[d]imidazol-2-yl)butan-2-one](/img/structure/B100614.png)